2-溴-N-(2,4-二甲基苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

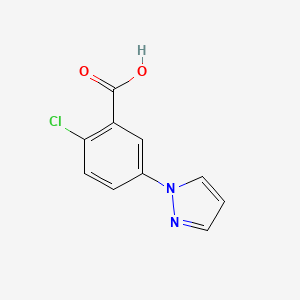

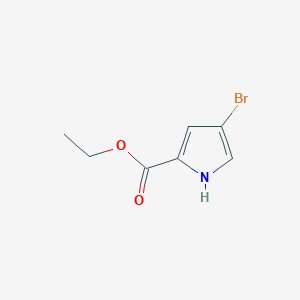

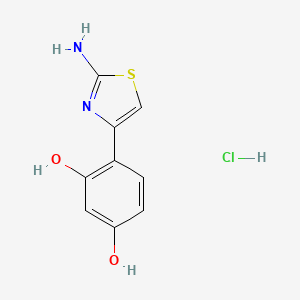

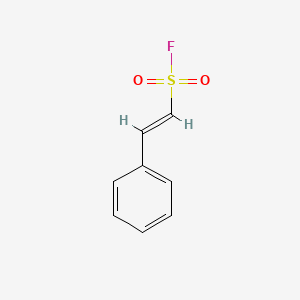

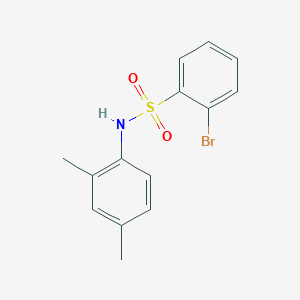

The compound "2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide" is a brominated benzenesulfonamide derivative with two methyl groups on the phenyl ring. This structure is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related brominated benzenesulfonamide derivatives involves multiple steps, including azo coupling, debrominative decarboxylation, and sulfonylation reactions. For instance, the azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides leads to the formation of 2-bromophenylglyoxal 2-arylhydrazones, which can undergo further reactions with nucleophiles . Another method involves the simultaneous azidation and debrominative decarboxylation of dibromo compounds to yield (Z)-4-(2-bromovinyl)benzenesulfonyl azide, which can be transformed into imidates . These methods highlight the versatility of brominated benzenesulfonamide derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated benzenesulfonamide derivatives can be complex, with the presence of steric hindrance affecting their reactivity and physical properties. X-ray crystallography has been used to determine the structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing the organization of these molecules as molecular crystals and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Brominated benzenesulfonamide derivatives participate in various chemical reactions, including base-mediated C-arylation, which is used to synthesize nitrogenous heterocycles like 2-aryl-3-alkylamino-1H-indoles . The reactivity of these compounds can be influenced by the substituents on the amino and aryl groups, which affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenesulfonamide derivatives are influenced by their molecular structure. Steric hindrance and the presence of electronegative atoms can affect the solubility, reactivity, and stability of these compounds. Kinetic investigations of substitution reactions in aqueous solutions provide insights into their reactivity patterns, which correlate with the stereochemical characteristics of the molecules .

科学研究应用

晶体结构分析

- 2-溴-N-(2,4-二甲基苯基)苯磺酰胺的类似物展示出显著的结构特性,其中广泛的分子内和分子间氢键稳定了它们的结构。这些特性在晶体学和材料科学中具有重要意义,有助于我们理解分子相互作用和稳定性(Siddiqui, Ahmad, Siddiqui, & Parvez, 2008)。

光动力疗法应用

- 2-溴-N-(2,4-二甲基苯基)苯磺酰胺的衍生物已被研究其光物理特性,使它们成为癌症治疗中光动力疗法的潜在候选药物。这些特性包括良好的荧光性能,高单线态氧量子产率和适当的光降解量子产率,对于有效的II型光敏剂至关重要(Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和α-葡萄糖苷酶抑制特性

- 2-溴-N-(2,4-二甲基苯基)苯磺酰胺的某些衍生物显示出有希望的抗菌和α-葡萄糖苷酶抑制活性。这些发现对于开发新的抗菌剂和治疗糖尿病相关并发症具有重要意义(Abbasi等,2016)。

酶抑制生物筛选

- 一些衍生物正在研究其生物潜力,包括它们抑制脂氧合酶和胰蛋白酶等酶的能力。这项研究对于发现各种疾病的新治疗剂至关重要(Aziz‐ur‐Rehman等,2014)。

立体位阻和分子电子结构

- 对二甲基[甲基(苯磺酰)氨基]苯磺酰氯的立体位阻异构体的分子电子结构的研究有助于我们理解有机分子框架及其化学性质(Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017)。

安全和危害

属性

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQKWDPGMMLKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429121 |

Source

|

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

CAS RN |

941294-29-7 |

Source

|

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)